PI3Kα/mTOR Dual Inhibitory Activity Advantage of 4-Morpholino Substitution Over Non-Morpholine Analogs
In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, compounds bearing a 4-morpholine substituent (including analogs structurally related to CAS 897361-68-1) demonstrated dual PI3Kα/mTOR inhibitory activity, whereas analogs with alternative C-4 substituents showed reduced or absent dual inhibition [1]. The morpholine oxygen and nitrogen atoms engage the kinase hinge region, a binding mode that is disrupted when morpholine is replaced by carbonyl (oxo) or other non-basic groups [2]. Patent disclosures explicitly claim 4-morpholino-pyrido[3,2-d]pyrimidines as PI3K and/or mTOR inhibitors with therapeutic utility in proliferative diseases [3].
| Evidence Dimension | Kinase binding mode and dual PI3Kα/mTOR inhibition |
|---|---|
| Target Compound Data | 4-morpholino substitution present; predicted to engage kinase hinge region via morpholine nitrogen |
| Comparator Or Baseline | 4-oxo analog (CAS 897361-51-2) and 4-amine analogs lack morpholine hinge-binding motif |
| Quantified Difference | Qualitative SAR: morpholine-containing analogs retain dual PI3Kα/mTOR activity; non-morpholine analogs show loss of dual inhibition (exact IC50 values for CAS 897361-68-1 not located in public domain) |
| Conditions | PI3Kα and mTOR enzymatic assays; cellular proliferation assays in cancer cell lines (as described in patent US20090018134 and Molecules 2021 SAR study) |
Why This Matters
Procurement of the 4-morpholino variant is essential for projects targeting PI3K/mTOR dual inhibition, as alternate C-4 substituents abolish the dual inhibitory profile.
- [1] Buron, F., Rodrigues, N., Saurat, T., Hiebel, M.A., Bourg, S., Bonnet, P., Nehmé, R., Morin, P., Percina, N., Corret, J., Vallée, B., le Guevel, R., Jourdan, M.L., Bénédetti, H., Routier, S. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 2021, 26, 5349. View Source
- [2] De Jonghe, S., Dolusic, E., Gao, L.-J., Herdewijn, P., Pfleiderer, W. Pyrido[3,2-d]pyrimidines as immunosuppressive agents, and their preparation, pharmaceutical compositions and use in medical treatment. US Patent US2009036430 (A1), 2009. View Source
- [3] Morpholino pyrimidine compounds and their use in therapy. Patent US20090018134, 2009. View Source
